6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one

Synthetic Chemistry Heterocycle Synthesis Intramolecular Cyclization

For medicinal chemists requiring exact 2-methallylthio substitution for SAR or cyclization studies, generic 2-thio-pyrimidin-4-one analogs are chemically inadequate. The branched, olefinic methallyl substituent in this compound (CAS 309271-02-1) is structurally essential for regioselective halogen-mediated cyclization to form 5-amino-2,3-dihydrothiazolo[3,2-a]pyrimidin-4-ones, a validated fused heterocycle scaffold. Key procurement points: - Direct substrate for synthesizing thiazolo[3,2-a]pyrimidinium systems via regioselective ring closure - Introduces the 2-methallylthio moiety into 5,6-disubstituted pyrimidinones for antimicrobial SAR expansion - Forms unique bis-heterocycles with aromatic aldehydes for ligand or cross-linking applications - Available in 98% purity with global shipping; inquire for bulk quantities.

Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
Cat. No. B11528522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one
Molecular FormulaC8H11N3OS
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC(=C)CSC1=NC(=CC(=O)N1)N
InChIInChI=1S/C8H11N3OS/c1-5(2)4-13-8-10-6(9)3-7(12)11-8/h3H,1,4H2,2H3,(H3,9,10,11,12)
InChIKeyTYMIWXSTBSUNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one Chemical Profile


6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one (CAS: 309271-02-1) is a heterocyclic small molecule with the formula C8H11N3OS and a molecular weight of 197.26 . It belongs to the class of 2-thio-substituted pyrimidin-4-ones, which are widely utilized as scaffolds in medicinal chemistry and as intermediates for synthesizing fused heterocyclic systems [1]. The compound's key features include a 6-amino group and a 2-(2-methyl-allylsulfanyl) thioether side chain.

Specificity Requirement for 6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one


Substituting this compound with a generic 2-thio-pyrimidin-4-one analog is chemically unjustified due to the distinct reactivity profile introduced by the 2-methylallyl group. Unlike simple alkyl or benzyl thioethers, the branched, olefinic methallyl substituent enables unique downstream chemistry, such as regioselective intramolecular cyclizations to form thiazolo[3,2-a]pyrimidinium systems [1]. This structural specificity is critical for synthesizing target heterocycles in medicinal chemistry programs, meaning that sourcing the exact compound, rather than a close analog, is a prerequisite for experimental reproducibility [2].

Comparative Performance Evidence


Methallyl vs. Allyl Substituent in Cyclization

The 2-methylallyl substituent on 6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one is essential for achieving the desired regioselectivity in intramolecular cyclization. While both allyl and methallyl derivatives undergo cyclization with halogens to form [1,3]thiazolo[3,2-a]pyrimidinium systems, the methallyl group introduces a methyl branch that can influence the steric and electronic properties of the final fused heterocycle, potentially leading to different biological outcomes [1]. This differentiates it from the simpler 2-allylsulfanyl analog.

Synthetic Chemistry Heterocycle Synthesis Intramolecular Cyclization

Lipophilicity (LogP) Differentiation

The compound's projected LogP of approximately 2.1 (based on CHEMBL data for a structurally related analog) suggests a balanced hydrophilic-lipophilic profile suitable for membrane permeability [1]. In comparison, the des-methyl analog (2-allylsulfanyl) would be expected to have a slightly lower LogP due to the absence of the methyl group, while a benzylthio analog would be significantly more lipophilic. This makes the methallyl compound a strategically positioned starting point for optimizing pharmacokinetic properties in lead series.

Medicinal Chemistry Drug Design Physicochemical Properties

2-Thioether Substitution Pattern in Antimicrobial Activity

A study on a library of 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones reported that several compounds (e.g., 3a, 3b, 5a, 6d) exhibited strong antibacterial activity, with the nature of the 2-thioether chain being a key determinant of potency [1]. While 6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one was not explicitly tested in this assay, its core structure is a direct precursor to the active series. The methallyl group offers a unique combination of moderate steric bulk and olefinic character not present in the active methyl or ethyl thioethers, positioning it as a valuable next-generation analog for SAR expansion.

Antimicrobial Research Structure-Activity Relationship Pyrimidinones

Research Applications: 6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one


Synthesis of Novel Thiazolo[3,2-a]pyrimidine Libraries

This compound is a direct substrate for preparing 5-amino-2,3-dihydrothiazolo[3,2-a]pyrimidin-4-ones via halogen-mediated cyclization. The methallyl group ensures regioselective ring closure, generating a fused heterocycle with a distinct methyl substitution pattern, which is valuable for medicinal chemistry screening decks [1].

Intermediate for Antimicrobial SAR Studies

Procure this compound to serve as a versatile intermediate for introducing the 2-methallylthio moiety into more complex 5,6-disubstituted pyrimidinones. This allows for the expansion of structure-activity relationship studies on the well-documented antimicrobial pyrimidinone scaffold, filling a gap in the existing alkylthio chain SAR [2].

Precursor for Condensation-Derived Bis-pyrimidinones

React with aromatic aldehydes under acidic conditions to form 5,5'-(arylmethylene)bis(2-organylsulfanyl-6-aminopyrimidin-4(3H)-ones). The methallyl derivative yields a unique bis-heterocycle that can be used as a multidentate ligand or as a cross-linking scaffold in materials science [3].

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